Methyl 1-benzyl-1H-pyrazole-4-carboxylate
Overview
Description
“Methyl 1-benzyl-1H-pyrazole-4-carboxylate” is a chemical compound that belongs to the class of pyrazoles . Pyrazoles are a class of organic compounds with a five-membered aromatic ring, containing two nitrogen atoms at positions 1 and 2, and three carbon atoms .
Synthesis Analysis
Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . A series of novel pyrazole-4-carboxamides were rationally designed, synthesized, and their structures were characterized by 1 H NMR, 13 C NMR and HRMS .Molecular Structure Analysis
The structure of pyrazoles is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms .Chemical Reactions Analysis
Pyrazoles have been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . A series of novel pyrazole-4-carboxamides were rationally designed, synthesized, and their structures were characterized by 1 H NMR, 13 C NMR and HRMS .Scientific Research Applications
Antitumor Potential
The compound methyl 1-benzyl-1H-pyrazole-4-carboxylate and its derivatives have shown promising antitumor activity. Novel methyl 1-(5-tert-butyl-1H-pyrazol-3-yl)-2-(aryl)-1H-benzo[d]imidazole-5-carboxylates were synthesized and screened for their ability to inhibit various human tumor cell lines. Compounds exhibited significant activity against panels of Non-Small Cell Lung Cancer, Melanoma, and Leukemia, with GI(50) values ranging from 0.167 to 7.59 µM, indicating their potential as antitumor agents (Abonía et al., 2011).
Synthesis and Characterization
This compound serves as a precursor in the synthesis of various pharmacologically relevant compounds. For instance, experimental and quantum-chemical calculations were performed on 1H-pyrazole-3-carboxamide and -3-carboxylate derivatives, showcasing the compound's versatility in chemical reactions and its potential for generating a wide array of derivatives with varied biological activities (Yıldırım et al., 2005).
Antimicrobial Activities
Some new pyrazoles, oxadiazoles, and isoxazole bearing the benzofuran moiety were synthesized from methyl 4-(benzofuran-2-yl)-2,4-dioxobutanoate, demonstrating significant antibacterial and antifungal activities. This underscores the potential of this compound derivatives as a scaffold for developing new antimicrobial agents (Siddiqui et al., 2013).
Corrosion Inhibition
Derivatives of this compound, specifically designed as corrosion inhibitors for steel in hydrochloric acid, have been evaluated. The compounds demonstrated a significant reduction in corrosion rates, with inhibition efficiency reaching up to 98.5% at certain concentrations, highlighting their utility in industrial applications (Herrag et al., 2007).
Mechanism of Action
Future Directions
Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . The goal of future research is to discuss the current developments in synthetic techniques and biological activity related to pyrazole derivatives .
Properties
IUPAC Name |
methyl 1-benzylpyrazole-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-16-12(15)11-7-13-14(9-11)8-10-5-3-2-4-6-10/h2-7,9H,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCNVVQCDCWXUEH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN(N=C1)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101233774 | |
Record name | Methyl 1-(phenylmethyl)-1H-pyrazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101233774 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
861135-90-2 | |
Record name | Methyl 1-(phenylmethyl)-1H-pyrazole-4-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=861135-90-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 1-(phenylmethyl)-1H-pyrazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101233774 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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